molecular formula C14H13NO B5322633 (2E,4E)-N-(3-ethynylphenyl)hexa-2,4-dienamide

(2E,4E)-N-(3-ethynylphenyl)hexa-2,4-dienamide

Cat. No.: B5322633
M. Wt: 211.26 g/mol
InChI Key: YOHGOTWMKYWGNM-YBRHCDHNSA-N
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Description

(2E,4E)-N-(3-ethynylphenyl)hexa-2,4-dienamide is an organic compound characterized by the presence of a hexa-2,4-dienamide backbone with an ethynylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-N-(3-ethynylphenyl)hexa-2,4-dienamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylaniline and hexa-2,4-dienoic acid.

    Coupling Reaction: The key step involves the coupling of 3-ethynylaniline with hexa-2,4-dienoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative coupling reagents, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-N-(3-ethynylphenyl)hexa-2,4-dienamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The double bonds in the hexa-2,4-dienamide backbone can be reduced to form saturated amides.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as bromine or nitronium ions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of saturated amides.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science: Potential use in the development of novel polymers and materials.

Biology

    Biological Probes: Used in the design of probes for studying biological processes.

Medicine

    Drug Development:

Industry

    Catalysis: Used as a ligand in catalytic reactions.

Mechanism of Action

The mechanism of action of (2E,4E)-N-(3-ethynylphenyl)hexa-2,4-dienamide would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects. The ethynyl group and the conjugated dienamide system could play a role in its binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-N-(3-phenyl)hexa-2,4-dienamide: Lacks the ethynyl group, which may affect its reactivity and applications.

    (2E,4E)-N-(3-ethynylphenyl)but-2-enamide: Shorter chain length, which may influence its physical and chemical properties.

Properties

IUPAC Name

(2E,4E)-N-(3-ethynylphenyl)hexa-2,4-dienamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-3-5-6-10-14(16)15-13-9-7-8-12(4-2)11-13/h2-3,5-11H,1H3,(H,15,16)/b5-3+,10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHGOTWMKYWGNM-YBRHCDHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)NC1=CC=CC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)NC1=CC=CC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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